2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is an organic compound that features an indole structure, which is a common motif in many biologically active molecules. This compound is characterized by the presence of a chloro-substituted indole ring and an indole-ethylacetamide moiety. Indole derivatives are known for their wide range of applications in medicinal chemistry, including their use as pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18ClN3O/c21-16-6-5-14-8-10-24(19(14)11-16)13-20(25)22-9-7-15-12-23-18-4-2-1-3-17(15)18/h1-6,8,10-12,23H,7,9,13H2,(H,22,25) |
InChI Key |
BROVLWCAGALLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Chloro-Substituted Indole: This can be achieved by reacting 6-chloroindole with appropriate reagents under controlled conditions.
Acylation Reaction: The chloro-substituted indole is then subjected to an acylation reaction with 2-(1H-indol-3-yl)ethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole rings.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its applications, focusing on scientific research, biological interactions, and therapeutic potentials.
Anticancer Activity
Research indicates that compounds with indole structures, including 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide, exhibit significant anticancer properties. Studies have shown that related indole derivatives can inhibit the growth of various cancer cell lines. For instance, Xia et al. reported IC50 values ranging from 4.0 to 10.0 µM for similar compounds against multiple cancer types, suggesting a promising avenue for developing new anticancer agents .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through its influence on pro-inflammatory cytokines like IL-6 and TNF-alpha. In vitro studies demonstrated that treatment with this compound significantly reduced the levels of these cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases .
Biological Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as receptors or enzymes. Techniques like surface plasmon resonance and molecular docking simulations are employed to elucidate how this compound interacts at the molecular level, influencing its biological efficacy .
Case Studies
Several case studies have highlighted the potential of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study demonstrated that related indole derivatives exhibited significant cytotoxicity against colon cancer cells, reinforcing the idea that compounds featuring indole structures could be developed into effective anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
Research indicated that the anti-inflammatory effects of this compound could be attributed to its ability to modulate immune responses by reducing pro-inflammatory cytokine levels, thus providing a basis for its use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with applications in fluorescence and electroluminescence studies.
2-(1H-indol-3-yl)ethan-1-ol: Known for its role as a metabolite in biological systems.
2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone: Used as an intermediate in organic synthesis.
Uniqueness
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both chloro and indole-ethylacetamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a derivative of indole, a structure that has been widely studied for its biological activity. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 236.70 g/mol. Its structure features two indole moieties linked by an ethyl chain and an acetamide group, which may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives. For instance, compounds similar to 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide demonstrated significant efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds was reported between 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
Anti-inflammatory Activity
Indole derivatives have shown promising anti-inflammatory effects. In vitro studies indicated that certain analogs exhibited stronger inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α compared to standard anti-inflammatory drugs like dexamethasone. For example, one study reported that specific indole derivatives reduced TNF-α levels by up to 78% at a concentration of 10 µg/mL .
Anticancer Activity
The anticancer potential of indole-based compounds has been extensively researched. The compound may exhibit cytotoxic effects against various cancer cell lines, with studies suggesting that modifications in the indole structure can enhance its potency against specific types of cancer . The structure–activity relationship (SAR) indicates that the presence of chlorine substituents can increase the compound's effectiveness in inhibiting tumor growth.
Study on Antibacterial Efficacy
In a comparative study, a series of indole derivatives were synthesized and tested for their antibacterial activity. The results showed that compounds with similar structural features to 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide had inhibition zones comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| A | E. faecalis | 40 | 29 |
| B | P. aeruginosa | 50 | 24 |
| C | S. typhi | 45 | 30 |
| D | K. pneumoniae | 50 | 19 |
Study on Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of similar compounds found that several derivatives significantly inhibited COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for these compounds were notably lower than those for conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for drug development .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Indomethacin | 0.21 | 2.60 |
| Compound A | >100 | 0.36 |
| Compound B | >100 | 0.29 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
